molecular formula C15H8BrN B8563151 4-[(4-Bromophenyl)ethynyl]benzonitrile CAS No. 135529-38-3

4-[(4-Bromophenyl)ethynyl]benzonitrile

Cat. No.: B8563151
CAS No.: 135529-38-3
M. Wt: 282.13 g/mol
InChI Key: NRUIHUQSHABEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromophenyl)ethynyl]benzonitrile is a conjugated organic compound featuring a rigid ethynyl (–C≡C–) spacer bridging a 4-bromophenyl group and a benzonitrile moiety. This structure confers significant π-electron delocalization, making it a candidate for nonlinear optical (NLO) applications, organic electronics, and pharmaceutical intermediates .

Properties

CAS No.

135529-38-3

Molecular Formula

C15H8BrN

Molecular Weight

282.13 g/mol

IUPAC Name

4-[2-(4-bromophenyl)ethynyl]benzonitrile

InChI

InChI=1S/C15H8BrN/c16-15-9-7-13(8-10-15)2-1-12-3-5-14(11-17)6-4-12/h3-10H

InChI Key

NRUIHUQSHABEAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nonlinear Optical (NLO) Performance

Chalcone Derivatives

The chalcone derivative (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, with two 4-bromophenyl groups, exhibits a hyper-Rayleigh scattering (βHRS) value of 25 × 10⁻³⁰ cm⁴·statvolt⁻¹ . This is half the βHRS of the dibenzylideneacetone derivative 4-DMDBA (50 × 10⁻³⁰ cm⁴·statvolt⁻¹), suggesting that ethynyl-linked systems like 4-[(4-Bromophenyl)ethynyl]benzonitrile may outperform chalcones due to enhanced conjugation and reduced steric hindrance.

Oxazole and Isoxazole Derivatives

The oxazole-based compound 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile achieves a βHRS of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, attributed to its extended π-backbone . However, the ethynyl-linked benzonitrile framework in this compound could offer superior NLO activity due to the absence of heterocyclic ring strain.

Table 1: NLO Performance Comparison
Compound βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) Key Structural Feature Reference
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one 25 Chalcone backbone
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile 45 Oxazole-ethynyl hybrid
This compound (hypothetical) ~50–60 (estimated) Ethynyl-linked CN/BrPh groups

Electronic and Thermal Properties

Silyl-Substituted Analogues

4-[(Trimethylsilyl)ethynyl]benzonitrile exhibits a melting point of 170–172°C (EtOH recrystallization) . The trimethylsilyl group enhances solubility in organic solvents, facilitating synthetic applications. In contrast, bromophenyl substitution likely increases thermal stability due to halogen-induced molecular packing.

Phosphoryl-Functionalized Derivatives

4-((Diphenylphosphoryl)ethynyl)benzonitrile (8a) incorporates a phosphoryl group, which may modulate electron transport in cross-conjugated systems . The bromophenyl variant could exhibit higher electron affinity, favoring charge-transfer applications.

Pharmaceutical Relevance

Compound 4j (4-(3-(4-bromophenyl)isoxazol-5-yl)benzonitrile) is synthesized as a pharmaceutical intermediate, leveraging the isoxazole ring’s bioactivity . The ethynyl linker in this compound could similarly serve as a scaffold for targeted drug delivery or enzyme inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.